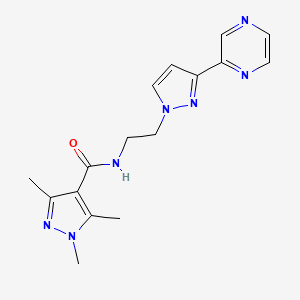
N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar compounds is around 73.52 (14)° .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the azomethine nitrogen and deprotonated enolized carbonyl oxygen . These compounds can form metal chelates in mono-, bi- and polydentate manner .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using techniques like density functional theory (DFT), which can provide information about the global reactivity and charge transfer property of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis of Healable Polyurethane
A study by Du et al. (2014) described the synthesis of linear polyurethane bearing pendant furan groups through the functionalization of primary mono-amine (furfuryl amine) as a chain extender. This approach led to the creation of cross-linked, healable polyurethane containing Diels-Alder bonds, demonstrating excellent thermal reversibility and mechanical properties. This research highlights the potential of furan derivatives in developing advanced materials with self-healing capabilities (Du et al., 2014).
Development of N-Alkylated Heterocycles
El-Essawy and Rady (2011) conducted research on the synthesis of various N-alkylated heterocycles, including triazoles, oxadiazoles, and thiadiazoles, starting from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. Their work demonstrates the versatility of furan derivatives in heterocyclic chemistry, contributing to the development of compounds with potential applications in various fields, such as agrochemicals and pharmaceuticals (El-Essawy & Rady, 2011).
Exploration of Furan Derivatives' Absorption Spectra
Abu-eittah and Hammed (1984) explored the electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines. Their research provides insight into the electronic properties of furan derivatives, which could be relevant for the design of optical materials and sensors. The study demonstrates the "all planar" configuration of these molecules, allowing for substantial electronic state interaction, which is crucial for their optical properties (Abu-eittah & Hammed, 1984).
Catalytic Applications in Organic Synthesis
Bhunia et al. (2017) highlighted the effectiveness of N,N'-bis(furan-2-ylmethyl)oxalamide as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Their research points to the potential of furan derivatives in facilitating various organic transformations, enhancing the efficiency and selectivity of synthetic processes important in pharmaceutical manufacturing and materials science (Bhunia et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-7-14-10-11(13-6-9-4-3-5-18-9)15-8(2)17-12(10)16-7/h3-5H,6H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMAAOGLHXZLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

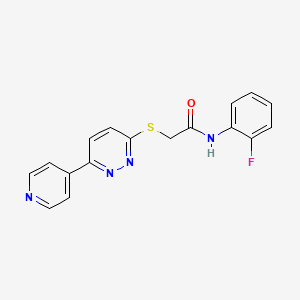
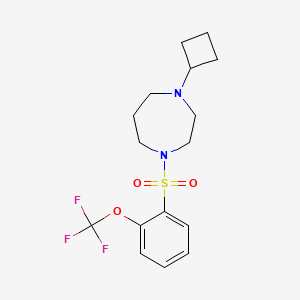
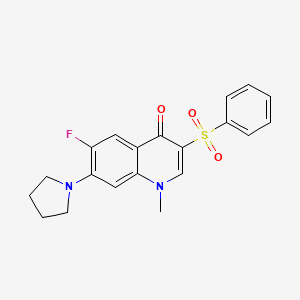
![Benzo[d][1,3]dioxol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2718116.png)
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)
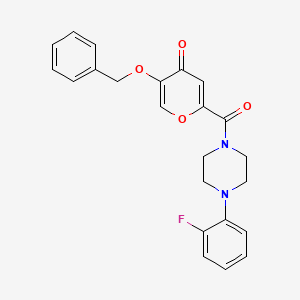
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2718130.png)
